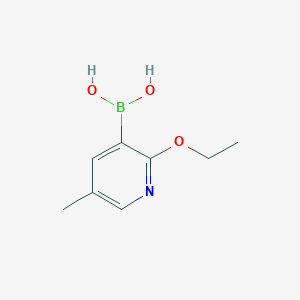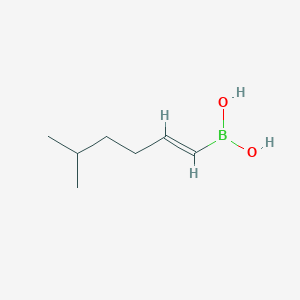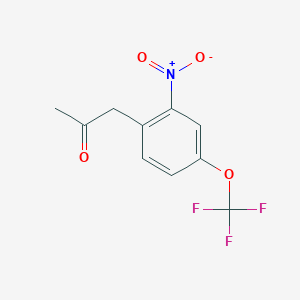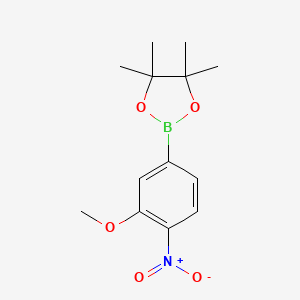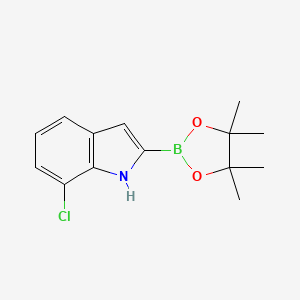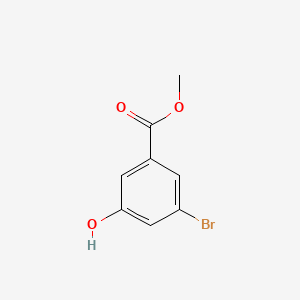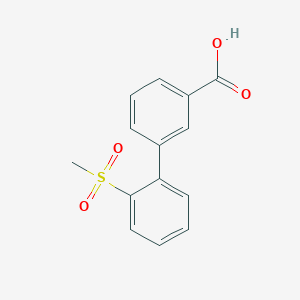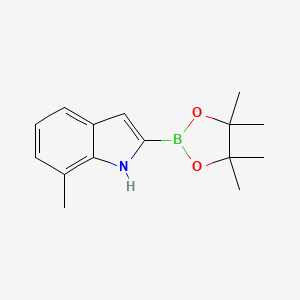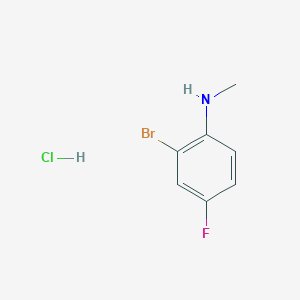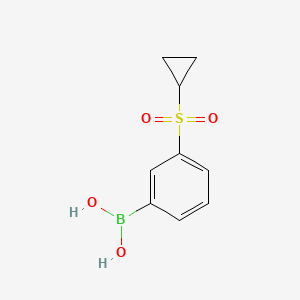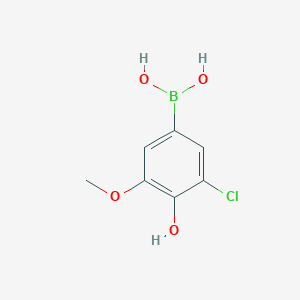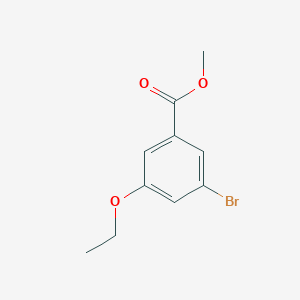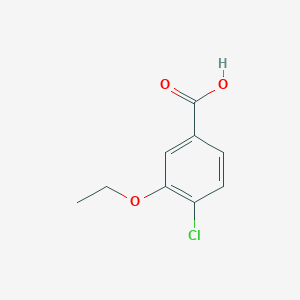
1,5-Naphthalenedisulfonic acid tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Naphthalenedisulfonic acid tetrahydrate is an organic compound with the molecular formula C10H8O6S2·4H2O. It is a derivative of naphthalene, featuring two sulfonic acid groups attached to the 1 and 5 positions of the naphthalene ring. This compound is typically obtained as a tetrahydrate and is known for its use in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Naphthalenedisulfonic acid tetrahydrate can be synthesized by sulfonating naphthalene with oleum. The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then crystallized and purified to obtain the tetrahydrate form .
化学反应分析
Types of Reactions: 1,5-Naphthalenedisulfonic acid tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products:
Oxidation: Oxidized derivatives of naphthalene.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted naphthalene derivatives.
科学研究应用
1,5-Naphthalenedisulfonic acid tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer for diazo compounds and in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,5-Naphthalenedisulfonic acid tetrahydrate involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
- 2,6-Naphthalenedisulfonic acid disodium salt
- 2-Naphthalenesulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
- Sodium 2-naphthalenesulfonate
Comparison: 1,5-Naphthalenedisulfonic acid tetrahydrate is unique due to its specific sulfonation pattern at the 1 and 5 positions of the naphthalene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other naphthalenedisulfonic acids. For example, the 2,6-isomer has sulfonic acid groups at different positions, leading to variations in its chemical behavior and applications .
属性
CAS 编号 |
211366-30-2 |
|---|---|
分子式 |
C10H10O7S2 |
分子量 |
306.3 g/mol |
IUPAC 名称 |
naphthalene-1,5-disulfonic acid;hydrate |
InChI |
InChI=1S/C10H8O6S2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);1H2 |
InChI 键 |
OFDZUUQIMFRNGP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.O.O.O.O |
规范 SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.O |
Key on ui other cas no. |
211366-30-2 |
Pictograms |
Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,5-naphthalenedisulfonic acid tetrahydrate in organotin chemistry?
A1: this compound acts as a source of the disulfonate anion (1,5-C10H6(SO3)22−) in these reactions. This anion can act as a bridging ligand between two tin centers, leading to the formation of coordination polymers [, ]. In some cases, it can also remain outside the coordination sphere of tin, resulting in ionic complexes [, ].
Q2: Can you provide an example of a unique organotin compound synthesized using this compound and its significance?
A3: One interesting example is the formation of [{PhSn(H2O)3(μ-OH)}2][{1,5-C10H6-(SO3)2}2] []. This compound is significant because it represents the first example of a hydrated monoorganotin cation. This discovery was made possible by the reaction of Ph2SnO with this compound, which unexpectedly led to Sn−aryl bond cleavage and the formation of the unique cationic species.
Q3: Besides its use in organotin chemistry, are there other applications of this compound?
A4: Yes, this compound has been utilized in the solvothermal synthesis of monolithium hydronium sulfate [(H3O)LiSO4] []. This highlights the versatility of this compound in different areas of inorganic synthesis.
Q4: What analytical techniques are typically used to characterize the organotin compounds synthesized using this compound?
A5: The research primarily utilizes single-crystal X-ray diffraction to determine the solid-state structures of the synthesized compounds [, , ]. Additionally, thermogravimetric analysis (TGA) is employed to assess the thermal stability of these compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


